molecular formula C13H9NO3 B12051429 6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde

6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde

Cat. No.: B12051429
M. Wt: 227.21 g/mol
InChI Key: QIECNUFNRIEWQL-UHFFFAOYSA-N
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Description

6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde is a nicotinamide derivative featuring a pyridine core substituted with a benzo[d][1,3]dioxol-5-yl group at the 6-position and an aldehyde functional group at the 3-position. This compound is structurally significant due to the electron-rich benzo[d][1,3]dioxole (methylenedioxy) ring, which is commonly found in bioactive molecules, and the reactive aldehyde group, which serves as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H9NO3/c15-7-9-1-3-11(14-6-9)10-2-4-12-13(5-10)17-8-16-12/h1-7H,8H2

InChI Key

QIECNUFNRIEWQL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde typically involves the reaction of 6-benzo[1,3]dioxole-5-boronic acid with 3-pyridinecarboxaldehyde under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid

  • Structure : Replaces the aldehyde group with a carboxylic acid.
  • Key Differences : The carboxylic acid enhances polarity and hydrogen-bonding capacity, increasing solubility in aqueous media compared to the aldehyde derivative. This makes it more suitable for pharmaceutical applications requiring bioavailability .
  • Synthesis : Likely involves oxidation of the aldehyde or hydrolysis of nitrile intermediates .

6-(Benzo[d][1,3]dioxol-5-yl)-2-ethoxynicotinonitrile

  • Structure : Features a nitrile (-CN) and ethoxy (-OCH2CH3) group.
  • Key Differences: The nitrile group offers stability under acidic conditions and serves as a precursor for amines or tetrazoles.

5-(Benzyloxy)nicotinaldehyde

  • Structure : Substitutes the benzo[d][1,3]dioxol-5-yl group with a benzyloxy (-OCH2C6H5) moiety.
  • Key Differences : The benzyloxy group is less electron-donating than the methylenedioxy ring, altering electronic effects on the pyridine core. This impacts reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Melting Point (°C) Solubility Profile
6-(Benzo[d][1,3]dioxol-5-YL)nicotinaldehyde* ~229.22 Aldehyde, benzo[d][1,3]dioxole Not reported Likely polar aprotic solvents
6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid 243.22 Carboxylic acid Not reported Water, DMSO, ethanol
6-(Benzo[d][1,3]dioxol-5-yl)-2-ethoxynicotinonitrile 283.27 Nitrile, ethoxy Not reported Organic solvents (e.g., DCM)
5-(Benzyloxy)nicotinaldehyde 213.24 Aldehyde, benzyloxy Not reported Ethyl acetate, THF

*Estimated based on molecular formula C12H9NO3.

Commercial Availability and Suppliers

  • 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid : Available from 9 suppliers, including LEAP CHEM CO., LTD. (CAS 1355174-85-4) .
  • 6-(Benzo[d][1,3]dioxol-5-yl)-2-ethoxynicotinonitrile: Supplied by 4 vendors (CAS 860610-20-4) .
  • 5-(Benzyloxy)nicotinaldehyde : Available via LookChem (CAS 263270-32-2) .

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